Fluvastatin sodium monohydrate
Description
Fluvastatin sodium monohydrate is a synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is primarily used to manage hypercholesterolemia and reduce cardiovascular risk. The compound exists as a monohydrate (4% water content) in its commercial form, designated as "Form I" hydrate, and exhibits distinct solid-state properties depending on crystallization conditions (e.g., acetonitrile or ethanol solvents) . Its crystalline structure includes polymorphs (Forms C, D, E, F) and solvates, which influence dissolution rates and bioavailability . Pharmacopeial standards (USP) specify analytical methods for identification, purity, and impurity profiling, including chromatographic retention times and infrared spectroscopy .
Properties
CAS No. |
201541-53-9 |
|---|---|
Molecular Formula |
C24H27FNNaO5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate |
InChI |
InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m0../s1 |
InChI Key |
KKEMYLLTGGQWCE-FFAWTJJMSA-M |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluvastatin is synthesized through a series of chemical reactions involving the formation of an indole ring and subsequent functionalization. The key steps include:
Formation of the Indole Ring: The synthesis begins with the formation of the indole ring structure, which is achieved through a Fischer indole synthesis reaction.
Functionalization: The indole ring is then functionalized with various substituents, including a fluorophenyl group and a dihydroxyheptenoic acid side chain.
Final Steps:
Industrial Production Methods
Industrial production of fluvastatin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: The synthesis is typically carried out in batch reactors, where each step is carefully controlled to maintain the desired reaction conditions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Form B (Monohydrate)
-
Reaction conditions :
-
Dissolve fluvastatin sodium in propan-2-ol or methanol with controlled water content (<10%) to induce crystallization .
-
Seed with Form B crystals to accelerate crystallization and stabilize the polymorph .
-
Use precipitating solvents like ethyl acetate or acetone, with stirring for 1–8 hours at 20–30°C .
-
-
Key step : Addition of water (2–2.5 mL) to an alcoholic solution of fluvastatin sodium, followed by solvent evaporation and seeding .
Form XIV
-
Reaction conditions :
Comparison of Polymorphic Forms
Solubility and Stability
-
Solubility :
-
Thermal stability :
Thermal Analysis Data
| Sample | Endothermic Peaks (°C) | ΔH (J/g) | Water Content |
|---|---|---|---|
| Form B | 145.82, 202.81 | 111.04, 26.69 | ~4% |
| Form XIV | 149.34 | 137.29 | Anhydrate |
Hydrolysis of Ester Precursors
Fluvastatin sodium is often synthesized from ester precursors (e.g., methyl ester) via saponification:
This reaction occurs in solvent systems like propan-2-ol/water at reflux temperatures .
Crystallization Induced by Solvent Addition
The addition of anti-solvents (e.g., MTBE, ethyl acetate) to solutions of fluvastatin sodium triggers precipitation. For example:
The process is temperature-dependent, with reflux conditions (e.g., 80–100°C) enhancing solubility before cooling .
Chemical Stability and Impurities
-
Hygroscopicity : Monohydrate forms are stable at 2–8°C but may adsorb moisture above 10% relative humidity .
-
Metabolites : In vivo, fluvastatin undergoes hydroxylation (5/6 positions) and N-dealkylation, producing active metabolites .
Key Reaction Parameters
Scientific Research Applications
Fluvastatin sodium monohydrate is a synthetic lipid-lowering agent belonging to the statin class of medications. It is used to reduce plasma cholesterol levels and prevent cardiovascular diseases such as myocardial infarction and stroke. Fluvastatin is the first completely synthetic HMG-CoA reductase inhibitor and is different from the fungus derivatives of this type of medicine on a part-structure level .
Scientific Research Applications
Fluvastatin has a wide range of applications in scientific research, including:
- Chemistry Used as a model compound in studies of statin synthesis and structure-activity relationships.
- Biology Investigated for its effects on cellular processes and gene expression.
- Medicine Extensively studied for its role in lowering cholesterol levels and preventing cardiovascular diseases.
- Industry Used in the development of lipid-lowering medications and formulations.
Pharmacodynamics
Fluvastatin is a hydrophilic, acidic, antilipemic agent used to lower cholesterol and triglyceride levels . It is used to treat primary hypercholesterolemia and mixed dyslipidemia and to slow the progression of coronary atherosclerosis in patients with CHD . It may also be used as secondary prevention therapy in patients with CHD to reduce the risk of requiring coronary revascularization procedures . Fluvastatin acts primarily in the liver .
Clinical Studies
Mechanism of Action
Fluvastatin exerts its effects by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and downstream effects on lipid metabolism .
Comparison with Similar Compounds
Chemical and Structural Properties
Fluvastatin sodium monohydrate is distinguished by its indole-based structure and sodium salt formulation, enhancing water solubility compared to other statins. Key comparisons include:
| Compound | Chemical Structure | Crystalline Forms | Water Solubility |
|---|---|---|---|
| Fluvastatin Sodium | Indole derivative, sodium salt | Polymorphs (I, II, C-F), hydrates | High (~0.1 mg/mL) |
| Simvastatin | Lactone prodrug (hydrolyzed to β-hydroxy acid) | Amorphous, co-amorphous with probucol | Low (0.03 mg/mL) |
| Atorvastatin Calcium | Pyrrole derivative, calcium salt | Trihydrate, amorphous | Moderate (0.1 mg/mL) |
| Pravastatin Sodium | Fungal-derived, hydroxylated structure | Crystalline | High (>1 mg/mL) |
| Lovastatin | Lactone prodrug (fungal-derived) | Crystalline, sodium salt derivatives | Low (0.01 mg/mL) |
Pharmacokinetics and Bioavailability
- Fluvastatin Sodium : Rapid absorption (Tmax: 1–3 hours), 24% oral bioavailability, extensive hepatic metabolism via CYP2C9 .
- Simvastatin : Prodrug requiring hydrolysis; bioavailability ~5%, metabolized by CYP3A4 .
- Atorvastatin Calcium : Slow absorption (Tmax: 1–4 hours), 14% bioavailability, CYP3A4 metabolism .
- Pravastatin Sodium : High bioavailability (34%), minimal CYP450 metabolism, renal excretion predominant .
- Lovastatin : Bioavailability <5%, CYP3A4-dependent metabolism, food-enhanced absorption .
Efficacy in Clinical Outcomes
- Fluvastatin : Reduces LDL-C by 22–36% at 40–80 mg/day. Shown to lower serum CTGF levels and improve cardiac function in diabetic cardiomyopathy (EF increased from 43.65% to 51.21%) .
- Pravastatin : In patients with coronary heart disease (CHD), 24% reduction in CHD mortality and 31% stroke risk reduction .
- Lovastatin : In primary prevention, 37% reduction in acute coronary events (AFCAPS/TexCAPS trial) .
- Atorvastatin : Superior LDL-C reduction (up to 60% at high doses), broader use in mixed dyslipidemia .
Q & A
Q. What analytical methods are recommended for quantifying Fluvastatin sodium monohydrate in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the gold standard, as per USP guidelines. Use a reversed-phase L1 column (4.6 mm × 10 cm) with a mobile phase consisting of Solution A (pH 7.2 buffer with tetramethylammonium hydroxide and phosphoric acid) and Solution B (acetonitrile). Detection at 235 nm ensures specificity for Fluvastatin and its impurities . For spectrophotometric analysis, an oxidative coupling reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) and Ce(IV) in acidic media yields a colored product measurable at 615 nm, suitable for formulations with linearity ranges of 4.0–36.0 µg/mL .
Q. How can researchers distinguish between Fluvastatin sodium's active isomer (3R,5S) and its anti-isomer in chromatographic analysis?
- Methodological Answer : Utilize HPLC with a guard column and optimized gradient elution. The anti-isomer exhibits a relative retention time (RRT) factor of 0.0371 compared to the active isomer. System suitability tests with USP reference standards (e.g., Fluvastatin anti-isomer RS) are critical for validation. Ensure a relative standard deviation (RSD) ≤2.0% for peak responses to confirm resolution .
Q. What methodologies are used to assess the dissolution behavior of Fluvastatin sodium capsules?
- Methodological Answer : Employ USP-compliant dissolution media, such as papain solution (0.1% w/v in pH 6.8 phosphate buffer), to simulate gastrointestinal conditions for cross-linked formulations. Centrifuge samples at 4000 rpm for 20 minutes post-dissolution, and quantify via HPLC. For non-cross-linked batches, water or methanol extraction (45-minute stirring) followed by spectrophotometric analysis is effective .
Advanced Research Questions
Q. How should researchers design experiments to resolve discrepancies in dissolution profiles between different polymorphic forms of Fluvastatin sodium?
- Methodological Answer : Conduct intrinsic dissolution rate (IDR) testing using compacts of each polymorph (e.g., Form I monohydrate vs. Form II) under controlled humidity. Pair this with solid-state characterization via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to correlate dissolution behavior with crystal structure. For in vivo relevance, compare bioavailability in animal models using plasma concentration-time profiles .
Q. What strategies can address contradictions in pharmacological efficacy data between in vitro and in vivo studies of Fluvastatin sodium?
- Methodological Answer : In vitro IC50 values (e.g., 40–100 nM in human liver microsomes) may not account for hepatic first-pass metabolism or protein binding. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo outcomes. Validate with pharmacodynamic markers like LDL cholesterol reduction in rodent models and adjust for interspecies differences in cytochrome P450 activity .
Q. How can the impact of hydration state on Fluvastatin sodium's stability and bioavailability be systematically evaluated?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH) on hydrated vs. anhydrous forms, monitoring degradation products via HPLC. Use dynamic vapor sorption (DVS) to determine hygroscopicity and phase transitions. For bioavailability, conduct solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with dissolution rates. Note that USP monographs permit non-stoichiometric hydrates, so manufacturer-specific hydration ranges must be considered .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
